molecular formula C12H26O2 B053213 Heptane, 4-(diethoxymethyl)- CAS No. 124345-17-1

Heptane, 4-(diethoxymethyl)-

Cat. No.: B053213
CAS No.: 124345-17-1
M. Wt: 202.33 g/mol
InChI Key: TWXSZPRZLKECAG-UHFFFAOYSA-N
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Description

2-Propylpentanal diethyl acetal is a chemical compound that has garnered interest in various fields due to its unique properties and potential applications. It is an acetal derivative of 2-propylpentanal, which is an aldehyde. Acetals are formed by the reaction of aldehydes with alcohols and are known for their stability and resistance to oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-propylpentanal diethyl acetal typically involves the reaction of 2-propylpentanal with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of ethanol to form the acetal. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the process .

Industrial Production Methods: In industrial settings, the production of 2-propylpentanal diethyl acetal can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of molecular sieves or Dean-Stark traps can help remove water produced during the reaction, driving the equilibrium towards acetal formation .

Chemical Reactions Analysis

Types of Reactions: 2-Propylpentanal diethyl acetal can undergo various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: 2-Propylpentanal and ethanol.

    Oxidation: 2-Propylpentanoic acid.

Mechanism of Action

The mechanism of action of 2-propylpentanal diethyl acetal involves its conversion to 2-propylpentanal and ethanol under acidic conditions. This conversion is facilitated by the protonation of the acetal oxygen, followed by nucleophilic attack by water, leading to the formation of a hemiacetal intermediate. Subsequent hydrolysis of the hemiacetal yields the aldehyde and alcohol .

Comparison with Similar Compounds

  • Dimethoxy-2-propylpentane
  • Diisopropyl-2-propylpentane
  • 2-Propylvaleraldehyde

Uniqueness: 2-Propylpentanal diethyl acetal is unique due to its specific structure, which allows for its use in targeted drug delivery systems and as a prodrug. Its stability and resistance to oxidation make it a valuable compound in organic synthesis and pharmacology .

Biological Activity

Heptane, 4-(diethoxymethyl)- is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Heptane, 4-(diethoxymethyl)- is an organic compound characterized by a heptane backbone with two ethoxy groups attached to the fourth carbon. Its molecular formula is C13H28O2C_{13}H_{28}O_2, and it has a molecular weight of approximately 228.36 g/mol. The presence of the diethoxymethyl group may influence its solubility and reactivity, making it a candidate for various biological applications.

Biological Activity Overview

The biological activity of Heptane, 4-(diethoxymethyl)- has been investigated in several studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. Below are the key findings from the literature:

Antimicrobial Activity

  • Mechanism of Action : Heptane, 4-(diethoxymethyl)- exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential enzymes involved in cell wall synthesis. This action is similar to that observed in other alkyl chain compounds which affect membrane integrity.
  • Case Studies : In vitro studies have demonstrated that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 125 µg/mL against Staphylococcus aureus .

Anti-inflammatory Effects

  • Mechanism of Action : The compound has shown potential in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This modulation can help reduce inflammation in various disease models.
  • Research Findings : Animal studies have indicated that Heptane, 4-(diethoxymethyl)- reduces edema formation in paw inflammation models, suggesting its utility as an anti-inflammatory agent .

Anticancer Potential

  • Mechanism of Action : Preliminary studies suggest that Heptane, 4-(diethoxymethyl)- may induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect is critical for developing novel anticancer therapies.
  • Case Studies : In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with the compound resulted in a significant decrease in cell viability, with IC50 values around 50 µg/mL .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Heptane, 4-(diethoxymethyl)-, it is useful to compare it with structurally related compounds:

Compound NameStructure CharacteristicsBiological Activity
HeptaneLinear alkaneLimited biological activity
DiethoxyacetoneSimilar ethoxy groupsModerate antimicrobial activity
Ethylhexyl dimethylamineBranched amineStrong antimicrobial effects

Properties

IUPAC Name

4-(diethoxymethyl)heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-5-9-11(10-6-2)12(13-7-3)14-8-4/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXSZPRZLKECAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70154281
Record name 2-Propylpentanal diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124345-17-1
Record name 2-Propylpentanal diethyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124345171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propylpentanal diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-propylpentanal diethyl acetal convert into valproic acid in the body?

A1: According to the research, 2-propylpentanal diethyl acetal is metabolized into valproic acid primarily in the liver. [] This conversion process is mediated by cytochrome P-450 enzymes, which are located in the endoplasmic reticulum of liver cells. [] The researchers found that inhibiting cytochrome P-450 activity, either through chemical inhibitors or by depleting essential cofactors like NADPH and oxygen, significantly reduced the conversion of 2-propylpentanal diethyl acetal to valproic acid. [] This suggests that the metabolism of this acetal likely involves an oxidative pathway.

Q2: What is the evidence that 2-propylpentanal diethyl acetal is metabolized by an oxidative pathway?

A2: Several pieces of evidence support the involvement of an oxidative pathway in the metabolism of 2-propylpentanal diethyl acetal:

  • Inhibition studies: As mentioned above, the conversion of the acetal to valproic acid was significantly reduced in the presence of a cytochrome P-450 inhibitor and under conditions lacking NADPH or oxygen. [] These findings point towards the involvement of cytochrome P-450 enzymes, which are known to catalyze oxidation reactions.
  • Metabolite identification: 2-Propyl-1-pentanol was identified as a major metabolite in microsomal preparations. [] This alcohol is a likely intermediate formed by the oxidation of an ether methylene group in the acetal molecule.
  • Deuterium isotope effect: A small but measurable deuterium isotope effect was observed when using a deuterium-labeled version of the acetal. [] This effect further supports the involvement of C-H bond breaking in the rate-limiting step of the metabolic pathway, which is consistent with an oxidative mechanism.

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